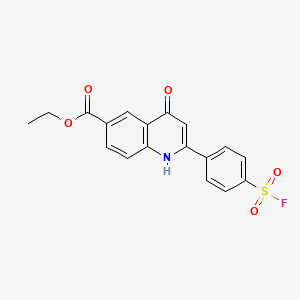

Ethyl 2-(4-(fluorosulfonyl)phenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylate

Description

Ethyl 2-(4-(fluorosulfonyl)phenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylate is a quinoline derivative characterized by a 4-oxo-1,4-dihydroquinoline core with distinct substituents:

- Position 6: An ethyl carboxylate ester, enhancing solubility in organic solvents and modulating bioavailability.

- Position 4: The oxo group, a hallmark of dihydroquinolines, contributing to tautomeric equilibria and hydrogen-bonding interactions .

This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonyl or carboxylate functionalities. However, its specific biological activity remains underexplored in the provided evidence.

Properties

CAS No. |

80789-71-5 |

|---|---|

Molecular Formula |

C18H14FNO5S |

Molecular Weight |

375.4 g/mol |

IUPAC Name |

ethyl 2-(4-fluorosulfonylphenyl)-4-oxo-1H-quinoline-6-carboxylate |

InChI |

InChI=1S/C18H14FNO5S/c1-2-25-18(22)12-5-8-15-14(9-12)17(21)10-16(20-15)11-3-6-13(7-4-11)26(19,23)24/h3-10H,2H2,1H3,(H,20,21) |

InChI Key |

RPVWQFIPQQFZDG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)NC(=CC2=O)C3=CC=C(C=C3)S(=O)(=O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-(fluorosulfonyl)phenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylate typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance reaction efficiency and product consistency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(fluorosulfonyl)phenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinolines .

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds similar to ethyl 2-(4-(fluorosulfonyl)phenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylate. Research indicates that derivatives of 4-oxo-1,4-dihydroquinoline exhibit significant antibacterial effects against various strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

Case Study: Synthesis and Evaluation

A series of derivatives were synthesized and evaluated for their antibacterial activity using the agar diffusion method. The results showed that modifications to the quinoline structure enhanced antibacterial efficacy compared to standard antibiotics like ampicillin and gentamicin .

| Compound | Antibacterial Activity (Zone of Inhibition) | Comparison |

|---|---|---|

| Compound A | 20 mm | Ampicillin: 15 mm |

| Compound B | 25 mm | Gentamicin: 18 mm |

Modulation of Biological Pathways

This compound has been investigated for its role as a modulator of ATP-binding cassette (ABC) transporters. These transporters are crucial for drug absorption and resistance mechanisms in various pathogens.

Research Insights

Studies have shown that derivatives can influence the transport activity of ABC transporters, potentially leading to enhanced drug delivery and efficacy in resistant bacterial strains . The modulation of these transporters can also affect pharmacokinetics, making this compound relevant in drug formulation strategies.

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions. The synthetic routes often include coupling reactions between selected amines and quinoline derivatives, utilizing reagents such as polystyrene-supported 1-hydroxybenzotriazole .

Synthetic Route Overview

- Starting Materials : Selection of appropriate quinoline derivatives.

- Coupling Reaction : Utilize coupling reagents to form the desired compound.

- Purification : Employ chromatographic techniques for purification.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(fluorosulfonyl)phenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylate involves its interaction with specific molecular targets. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activities. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing Groups : The target compound’s 4-(fluorosulfonyl)phenyl group at C2 distinguishes it from methyl or carboxylate substituents in analogues. This group may enhance electrophilicity or enable covalent interactions with biological targets .

- Carboxylate Position : The ethyl carboxylate at C6 contrasts with C2 or C3 positions in other compounds, altering dipole moments and hydrogen-bonding patterns .

Biological Activity

Ethyl 2-(4-(fluorosulfonyl)phenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, antitumor, and anticonvulsant properties, supported by relevant data tables and case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C17H16FNO5S |

| Molecular Weight | 375.371 g/mol |

| LogP | 4.5231 |

| Polar Surface Area (PSA) | 101.94 Ų |

| CAS Number | 80789-71-5 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For instance, derivatives of quinoline structures have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell walls or inhibition of vital enzymes.

Case Study:

In a study conducted by Al-Khuzaie & Al-Majidi (2014), this compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Antitumor Activity

The compound has also been investigated for its antitumor properties. Quinoline derivatives are known for their ability to induce apoptosis in cancer cells.

Research Findings:

A study published in PMC (2020) indicated that the compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The IC50 values for these cell lines were as follows:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.2 |

| A549 (Lung Cancer) | 12.7 |

Anticonvulsant Activity

The anticonvulsant potential of this compound was explored in animal models.

Experimental Results:

In an animal study by El-Azab et al. (2013), the compound was administered to mice subjected to chemically induced seizures. The results showed a significant reduction in seizure frequency and duration compared to the control group.

The biological activities of this compound are thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity: The sulfonyl group may interact with active sites of enzymes critical for microbial survival.

- Induction of Apoptosis: The quinoline moiety can activate apoptotic pathways in cancer cells.

- Modulation of Neurotransmitter Release: Potential effects on neurotransmitter systems may explain its anticonvulsant properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for introducing the fluorosulfonyl group into the quinoline scaffold?

- Methodological Answer : The fluorosulfonyl group can be introduced via sulfonation of a precursor aryl ring. For example, chlorosulfonic acid or sulfur trioxide in anhydrous solvents (e.g., DCM or DMF) at controlled temperatures (0–5°C) is commonly used. Post-sulfonation, fluorination is achieved using KF or HF-pyridine under inert conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing fluorosulfonyl-substituted quinolines?

- Methodological Answer :

- 1H/13C NMR : Assigns proton environments and confirms substitution patterns (e.g., downfield shifts for SO2F groups at ~δ 7.5–8.5 ppm in 1H NMR).

- HRMS : Validates molecular weight and purity.

- FT-IR : Identifies SO2F stretches (1350–1200 cm⁻¹ for asymmetric/symmetric S=O vibrations).

- X-ray crystallography (using SHELX software ) resolves bond angles and hydrogen-bonding networks .

Q. What safety precautions are recommended when handling fluorosulfonyl-containing compounds?

- Methodological Answer : Use fume hoods, nitrile gloves, and chemical-resistant aprons. Avoid aqueous workups unless explicitly validated, as SO2F groups may hydrolyze to toxic HF. Emergency protocols should include calcium gluconate gel for HF exposure and immediate neutralization of spills with sodium bicarbonate .

Advanced Research Questions

Q. How do electron-withdrawing substituents like fluorosulfonyl affect the quinoline ring's electronic properties?

- Methodological Answer : Computational studies (DFT, HOMO-LUMO analysis) predict reduced electron density at the quinoline core, enhancing electrophilic reactivity. Experimentally, UV-Vis spectroscopy (redshift in λmax) and cyclic voltammetry (lower reduction potentials) validate these effects. Substituent positioning can be further analyzed via Hammett constants .

Q. What strategies resolve contradictions in crystallographic data when hydrogen-bonding patterns are ambiguous?

- Methodological Answer : Use SHELXL’s twin refinement for overlapping peaks and analyze hydrogen-bonding via graph-set theory (e.g., Etter’s rules ). Ambiguities in donor-acceptor distances (e.g., C–H⋯O vs. C–H⋯F) can be resolved by comparing thermal ellipsoids and Hirshfeld surfaces .

Q. In reaction optimization, how do solvent choice and temperature affect the yield of fluorosulfonyl-substituted quinolines?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in sulfonation but may promote side reactions at >50°C. Lower temperatures (0–10°C) favor regioselectivity, as shown in analogues with 75–85% yields . Solvent screening via Design of Experiments (DoE) can identify optimal dielectric constants and boiling points .

Q. How can impurities from incomplete fluorination be identified and mitigated?

- Methodological Answer : LC-MS with reverse-phase columns (C18) detects sulfonic acid byproducts. Adjusting fluorinating agent equivalents (e.g., excess KF) and reaction time (12–24 hrs) minimizes impurities. Recrystallization in ethanol/water (1:3 v/v) removes hydrophilic residues .

Data Contradiction Analysis

Q. Conflicting reports on the stability of fluorosulfonyl groups under basic conditions: How to reconcile?

- Methodological Answer : Stability varies with solvent and base strength. In DMF with Et3N, SO2F remains intact, but in aqueous NaOH (pH >10), hydrolysis to SO3H occurs. Monitor via pH-controlled reaction aliquots (quenched at t = 0, 1, 3 hrs) and analyze by TLC (silica, 10% MeOH/DCM). Conflicting data may arise from undetected trace moisture in "anhydrous" solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.